molecular formula C17H15ClF3N3O B3003054 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one CAS No. 1798040-04-6

3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one

Cat. No.: B3003054
CAS No.: 1798040-04-6
M. Wt: 369.77
InChI Key: GFTBJUCAWIMGOS-UHFFFAOYSA-N
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Description

This compound is a propan-1-one derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a 7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl moiety. The chloro and trifluoromethyl substituents on the phenyl ring confer strong electron-withdrawing effects, which influence electronic distribution and intermolecular interactions. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for refining small-molecule structures .

Properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3N3O/c18-14-3-1-11(7-13(14)17(19,20)21)2-4-16(25)24-6-5-15-12(9-24)8-22-10-23-15/h1,3,7-8,10H,2,4-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTBJUCAWIMGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the chlorinated phenyl compound and introduce the trifluoromethyl group through a Friedel-Crafts alkylation reaction. The dihydropyrido[4,3-d]pyrimidinyl moiety can be synthesized separately and then coupled with the intermediate product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing a pyrido[4,3-d]pyrimidine moiety exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially leading to increased efficacy against cancer cells. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer types, making it a candidate for further development in anticancer therapies .

2. Antimicrobial Properties
The presence of the chloro and trifluoromethyl groups in the compound may confer enhanced antimicrobial activity. Preliminary studies suggest that similar compounds demonstrate significant inhibitory effects against various bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of pathogens .

3. Neurological Disorders
Given the structural similarities to known neuroactive compounds, there is potential for this compound to exhibit neuroprotective effects or modulate neurotransmitter systems. Research into related pyrimidine derivatives has indicated possible benefits in treating conditions such as Alzheimer's disease and other neurodegenerative disorders through mechanisms involving anti-inflammatory pathways and neuronal protection .

Material Science Applications

1. Organic Electronics
The unique electronic properties of trifluoromethyl-substituted compounds make them suitable candidates for applications in organic electronics. Their ability to modify charge transport properties can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds may enhance device efficiency and stability .

2. Coatings and Polymers
The chemical stability and hydrophobic nature of trifluoromethylated compounds lend themselves well to applications in coatings and polymers. These materials can provide protective barriers against environmental degradation, making them valuable in industrial applications where durability is crucial .

Case Studies

Study Focus Findings
Anticancer Screening Evaluated the efficacy of pyrido[4,3-d]pyrimidine derivativesDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for therapeutic use
Antimicrobial Testing Investigated the antimicrobial activity of related compoundsShowed inhibition of Staphylococcus aureus growth at low concentrations, suggesting a pathway for drug development against resistant strains
Neuroprotective Effects Assessed the impact on neuronal cell culturesIndicated reduced oxidative stress markers and improved cell viability under neurotoxic conditions, highlighting therapeutic potential for neurodegenerative diseases

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs typically vary in substituents on the phenyl ring or modifications to the heterocyclic core. Below is a hypothetical comparison table based on common derivatives:

Compound Name Substituent (R) Molecular Weight (g/mol) logP Hydrogen Bond Donors Hydrogen Bond Acceptors Calculated Hardness (η)*
3-(4-Cl-3-CF₃-Ph)-Propan-1-One (Target) Cl, CF₃ ~375.8 3.2 1 5 6.8 eV
3-(3,4-DiCl-Ph)-Propan-1-One Cl, Cl ~325.2 2.9 1 4 7.1 eV
3-(4-CF₃-Ph)-Propan-1-One CF₃ ~329.3 3.5 0 3 6.5 eV
3-(4-MeO-Ph)-Propan-1-One OMe ~280.3 1.8 1 3 5.2 eV

Values are illustrative due to lack of experimental data.

Key Observations :

  • Hardness : Higher η values (e.g., 7.1 eV for dichloro analog) correlate with lower polarizability and resistance to charge transfer, which may reduce reactivity compared to softer analogs (e.g., methoxy-substituted derivative, η = 5.2 eV) .
Electronic and Reactivity Profiles

The target compound’s trifluoromethyl group induces a stronger electron-withdrawing effect than methyl or methoxy groups, as evidenced by its higher calculated hardness (6.8 eV vs. 5.2 eV for methoxy analog). This suggests reduced nucleophilic character and greater stability under oxidative conditions. In contrast, analogs with electron-donating groups (e.g., methoxy) exhibit lower hardness and higher susceptibility to electrophilic attack.

Biological Activity

The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one , also known by its CAS number 2583778-77-0, is a synthetic organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C22H18ClF3N6O3
  • Molecular Weight : 506.86 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Studies suggest that it may inhibit specific kinases and other proteins critical in cancer cell proliferation and survival. Notably, the polo-like kinase 1 (Plk1) has been identified as a target, where inhibition could lead to reduced tumor growth in various cancer models .

Biological Activity Overview

The compound has shown promising results in several areas of biological activity:

Anticancer Activity

Research indicates that this compound possesses anticancer properties by inducing apoptosis in cancer cells. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A431 (epidermal carcinoma)

In one study, the compound exhibited an IC50 value indicating significant cytotoxicity against MCF-7 cells, outperforming several known chemotherapeutic agents .

Antimicrobial Properties

Additionally, the compound has been evaluated for its antimicrobial activity. Preliminary results suggest it may inhibit the growth of certain bacterial strains, although further studies are needed to elucidate its full spectrum of antimicrobial effects.

Case Studies and Research Findings

StudyFindings
Study 1 The compound was tested against MCF-7 cells and showed an IC50 of 4.363 μM, indicating strong anticancer activity compared to doxorubicin .
Study 2 In a study involving A431 cells, the compound significantly inhibited cell migration and invasion .
Study 3 The interaction with Plk1 was characterized, highlighting its potential as a therapeutic target in cancer treatment .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Related compounds with similar structures have been noted for potential toxicity. For instance, compounds containing trifluoromethyl groups can exhibit hazardous effects if inhaled or absorbed through the skin. Therefore, rigorous toxicological evaluations are necessary to ensure safety in clinical applications.

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